2-氟腺嘌呤

概述

描述

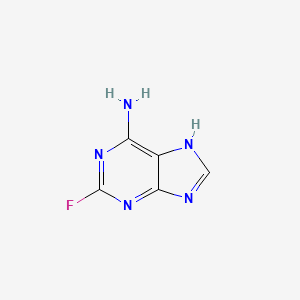

2-氟腺嘌呤: 是一种腺嘌呤的氟化衍生物,腺嘌呤是一种嘌呤碱基。它的特点是在腺嘌呤分子 2 位上取代了一个氟原子。 该化合物以其显著的生物活性而闻名,并被用于各种科学研究应用,特别是在化学、生物学和医学领域 .

科学研究应用

作用机制

2-氟腺嘌呤的作用机制涉及其掺入核酸中,在那里它可以干扰正常的细胞过程。2 位上的氟原子改变了分子的氢键模式和静电相互作用,影响其对酶和核酸的反应性。这会导致 DNA 和 RNA 合成的抑制,最终导致细胞死亡。 在癌症治疗中,这种机制被利用来选择性地靶向和杀死肿瘤细胞 .

生化分析

Biochemical Properties

2-Fluoroadenine interacts with adenine phosphoribosyltransferase (APT) genes . It is used for counterselection of wildtype bacterial or eukaryotic genes, allowing for the selection of knockouts or mutants for APT, which are resistant to 2-FA .

Cellular Effects

In the cell, 2-Fluoroadenine is synthesized and exhibits a large range of antibacterial activity . It acts as an inhibitor of blood-platelet adhesion, and when combined with actinobolin, it produces a greater combined effect of preventing or treating infections . In cancer treatments, 2-Fluoroadenine has been used to treat head and neck cell carcinoma by the progressive removal of RNA and protein synthesis within tumor cells .

Molecular Mechanism

2-Fluoroadenine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP . This metabolite appears to act by inhibiting DNA polymerase alpha, ribonucleotide reductase, and DNA primase, thus inhibiting DNA synthesis .

Temporal Effects in Laboratory Settings

The effects of 2-Fluoroadenine on human microvascular endothelial cells (HMECs) and dermal and alveolar epithelial cell lines were observed after 48 hours of culture when it is used in pharmacologically relevant concentrations .

Metabolic Pathways

The metabolic pathway of 2-Fluoroadenine involves its conversion to 2-fluoro-ara-A, which is then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP .

Transport and Distribution

It is known that 2-Fluoroadenine enters cells and accumulates mainly as the 5′-triphosphate, 2-fluoro-ara-ATP .

Subcellular Localization

Given its role as an adenine antimetabolite and its interactions with adenine phosphoribosyltransferase (APT) genes, it is likely that it is localized where these interactions occur .

准备方法

合成路线和反应条件: 2-氟腺嘌呤可以由 2,6-二氨基嘌呤合成,2,6-二氨基嘌呤是一种廉价且易于获得的化合物。合成过程包括在腺嘌呤环的 2 位引入一个氟原子。这可以通过重氮化然后氟化来实现。重氮化步骤通常涉及在无水条件下使用合适的亚硝酸盐,例如有机烷基亚硝酸盐或碱金属亚硝酸盐。 氟化步骤可以使用氢氟酸或氢氟酸-胺络合物 .

工业生产方法: 在工业环境中,2-氟腺嘌呤的生产涉及类似的合成路线,但规模更大。 该工艺旨在从粗产品洗涤和过滤后直接获得高纯度(至少 98%)的产品,无需重结晶或进一步纯化步骤 .

化学反应分析

反应类型: 2-氟腺嘌呤会发生各种化学反应,包括:

取代反应: 在适当的条件下,氟原子可以被其他亲核试剂取代。

氧化还原反应: 这些反应可以改变嘌呤环的结构,可能改变化合物的生物活性。

常用试剂和条件:

取代反应: 常用试剂包括胺或硫醇等亲核试剂。条件通常涉及使用二甲基亚砜 (DMSO) 等溶剂和升高的温度。

氧化还原反应: 过氧化氢或硼氢化钠等试剂可以在受控条件下使用以实现所需的转化。

形成的主要产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以产生各种 2-氟腺嘌呤衍生物,这些衍生物在嘌呤环上连接有不同的官能团 .

相似化合物的比较

类似化合物:

腺嘌呤: 2-氟腺嘌呤的母体化合物,缺少氟取代。

2-氯腺嘌呤: 类似于 2-氟腺嘌呤,但在 2 位上有一个氯原子。

2-溴腺嘌呤: 类似于 2-氟腺嘌呤,但在 2 位上有一个溴原子。

2-氟腺嘌呤的独特性: 2-氟腺嘌呤中氟原子的存在赋予该化合物独特的性质,例如增加的稳定性和改变的反应性。 这些性质使其在科学研究和药物应用中特别有用,在那里它可以作为研究氟化核碱基的影响和开发新型治疗剂的宝贵工具 .

属性

IUPAC Name |

2-fluoro-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMPTBDYDNUJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220264 | |

| Record name | 2-Fluoroadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-49-2 | |

| Record name | 2-Fluoroadenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoroadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroadenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoroadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroadenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C8H3H4EBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-fluoroadenine exert its cytotoxic effects?

A: 2-fluoroadenine itself is a prodrug, meaning it needs to be metabolized inside the cell to exert its effects. The active metabolite, 2-fluoroadenine 5’-triphosphate (F-ara-ATP), primarily inhibits DNA synthesis. [, , ]

Q2: Can you elaborate on how F-ara-ATP inhibits DNA synthesis?

A: F-ara-ATP competes with deoxyadenosine triphosphate (dATP) for incorporation into DNA. [] Once incorporated, it causes chain termination, effectively halting DNA strand elongation. [] This disruption of DNA synthesis ultimately leads to cell death. []

Q3: Are there other enzymes targeted by F-ara-ATP?

A: Yes, F-ara-ATP also inhibits ribonucleotide reductase (RR). [, , ] RR is a crucial enzyme involved in the synthesis of DNA building blocks. [] By inhibiting RR, F-ara-ATP further depletes the pool of dNTPs available for DNA replication, enhancing its cytotoxic effect. []

Q4: Does F-ara-ATP directly activate any enzymes?

A: Research suggests that F-ara-ATP directly activates deoxycytidine kinase (dCK). [, , ] This is significant because dCK is the rate-limiting enzyme responsible for the initial phosphorylation of both F-ara-A and cytosine arabinoside (ara-C). []

Q5: Can you explain the significance of F-ara-ATP activating dCK?

A: Activation of dCK by F-ara-ATP potentiates the intracellular accumulation of ara-CTP, the active metabolite of ara-C, leading to synergistic cytotoxic effects when F-ara-A and ara-C are used in combination. [, , , ]

Q6: Does 2-fluoroadenine affect RNA metabolism?

A: Yes, unlike other nucleoside analogs like ara-C and ara-A, F-ara-A impacts RNA metabolism. [] It gets incorporated into RNA, mainly affecting RNA polymerase II activity. [] This incorporation leads to premature termination of RNA transcripts, hindering protein synthesis. []

Q7: Is 2-fluoroadenine metabolized differently in various tissues?

A: Yes, research shows that 2-fluoroadenine exhibits differential metabolism in various tissues. [, , ] Gastrointestinal mucosa and bone marrow, for instance, accumulate significantly lower levels of F-ara-ATP compared to tumor cells like P388 leukemia cells. [, ]

Q8: What is the molecular formula and weight of 2-fluoroadenine?

A8: The molecular formula of 2-fluoroadenine is C5H4FN5, and its molecular weight is 153.13 g/mol. [This information can be deduced from the chemical structure of 2-fluoroadenine, which is widely available in scientific literature.]

Q9: Are there specific details regarding material compatibility or stability of 2-fluoroadenine provided in the provided research?

A9: The provided research primarily focuses on the biological activity and metabolism of 2-fluoroadenine. It doesn't delve into details about material compatibility or stability under various conditions.

Q10: Does the research discuss any catalytic properties or applications of 2-fluoroadenine?

A10: The research primarily focuses on 2-fluoroadenine as an antitumor agent. While it acts as a substrate for certain enzymes, its potential catalytic properties are not discussed in the provided research.

Q11: Has computational chemistry been used to study 2-fluoroadenine?

A: While the provided research doesn't detail specific computational studies, it highlights the potential of QSAR models. [] QSAR models could be valuable in predicting the activity and potency of 2-fluoroadenine analogs based on structural modifications. []

Q12: Does the research discuss any SHE (Safety, Health, and Environment) regulations related to 2-fluoroadenine?

A12: The provided research primarily focuses on the biological and pharmacological aspects of 2-fluoroadenine and does not address SHE regulations.

Q13: How is 2-fluoroadenine metabolized in the body (ADME)?

A: F-ara-AMP is rapidly dephosphorylated to 2-fluoroadenine (F-ara-A) in plasma. [, ] F-ara-A then enters cells and undergoes phosphorylation by dCK to form F-ara-AMP, which is further phosphorylated to the active F-ara-ATP. [, , ] Elimination of F-ara-A occurs in multiple phases, with a terminal half-life of around 8 hours. [] It is primarily excreted in the urine, with a small percentage metabolized to 2-fluorohypoxanthine. []

Q14: How does the route of administration affect the pharmacokinetics of F-ara-AMP?

A: Intravenous administration of F-ara-AMP, especially as a continuous infusion, helps achieve and maintain therapeutically relevant plasma concentrations of F-ara-A, potentially minimizing toxicity associated with bolus injections. [, ]

Q15: What is the relationship between F-ara-ATP concentration and DNA synthesis inhibition?

A: Research demonstrates a clear link between F-ara-ATP concentration and DNA synthesis inhibition. [, ] Higher intracellular levels of F-ara-ATP correlate with greater inhibition of DNA synthesis. [, ]

Q16: Is there a correlation between F-ara-ATP levels and therapeutic efficacy?

A: Studies in mice bearing P388 leukemia demonstrated a relationship between F-ara-ATP levels, DNA synthesis inhibition, and therapeutic efficacy. [] Higher and sustained levels of F-ara-ATP in tumor cells correlated with a more significant reduction in tumor burden. []

Q17: What are the known mechanisms of resistance to 2-fluoroadenine?

A17: Resistance to 2-fluoroadenine can stem from several mechanisms:

Q18: What are the known toxicities associated with 2-fluoroadenine?

A: Myelosuppression, primarily affecting white blood cells (granulocytopenia) and platelets (thrombocytopenia), is a dose-limiting toxicity observed in clinical trials. [] Neurotoxicity, although unpredictable, has been reported, particularly with high-dose bolus injections. []

Q19: Are there specific biomarkers that can predict response or toxicity to 2-fluoroadenine?

A: While the research doesn't identify specific biomarkers, it suggests that measuring F-ara-ATP concentrations in leukemia cells could be valuable for monitoring treatment response. [, ] Further research is needed to identify reliable biomarkers for predicting efficacy and toxicity.

Q20: What strategies can improve the delivery of 2-fluoroadenine to target tissues?

A: The research focuses on improving delivery by optimizing the administration schedule of F-ara-AMP. [, , ] Continuous intravenous infusion, for example, helps achieve and maintain therapeutically relevant plasma concentrations of F-ara-A while potentially mitigating toxicity. [, ] Further research into novel drug delivery systems, such as liposomal formulations or antibody-drug conjugates, could further enhance targeted delivery and therapeutic efficacy.

Q21: What analytical methods were employed to study 2-fluoroadenine and its metabolites?

A: Researchers utilized high-performance liquid chromatography (HPLC) to measure the concentrations of F-ara-A and its metabolites, including F-ara-ATP, in various biological samples. [, , , , , ] They also employed radioactive labeling techniques using tritium ([3H]) to track the incorporation of F-ara-A into DNA and RNA. [, ]

Q22: Were any specific techniques used to assess DNA synthesis inhibition?

A: Researchers measured the incorporation of radiolabeled thymidine ([3H]thymidine) into DNA to assess the inhibitory effects of F-ara-A and its metabolites on DNA synthesis. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。